3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide
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Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 4-(diethylamino)benzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with hydrazine hydrate under controlled conditions to form the hydrazone intermediate.
Final Product Formation: The intermediate is then subjected to further reactions, including purification steps, to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed as an additive in the production of high-performance materials.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can modulate oxidative stress pathways, reducing the formation of reactive oxygen species and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
- Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide is unique due to its specific hydrazide linkage and the presence of both tert-butyl and diethylamino groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H41N3O2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C28H41N3O2/c1-9-31(10-2)22-14-11-20(12-15-22)19-29-30-25(32)16-13-21-17-23(27(3,4)5)26(33)24(18-21)28(6,7)8/h11-12,14-15,17-19,33H,9-10,13,16H2,1-8H3,(H,30,32)/b29-19+ |
InChI Key |
VNDDHQIKXSGFQZ-VUTHCHCSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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